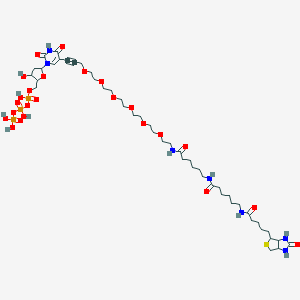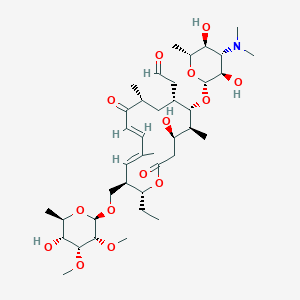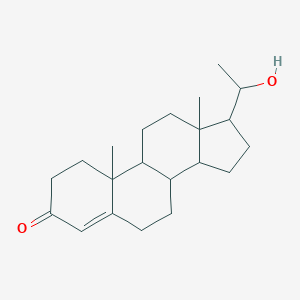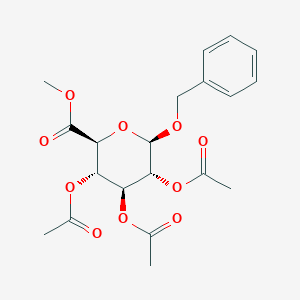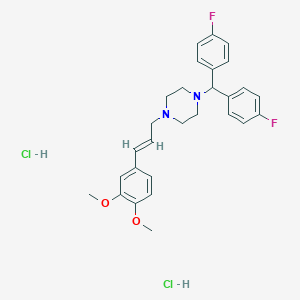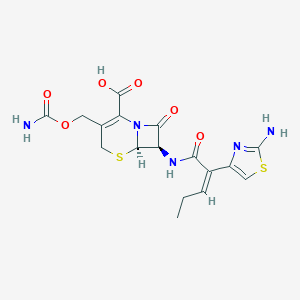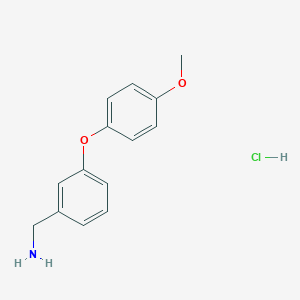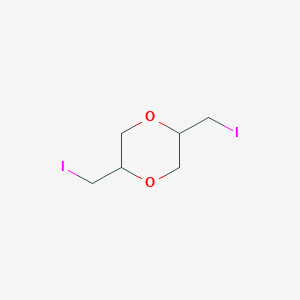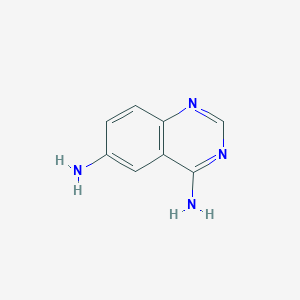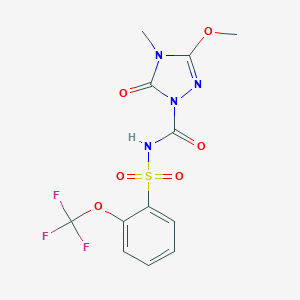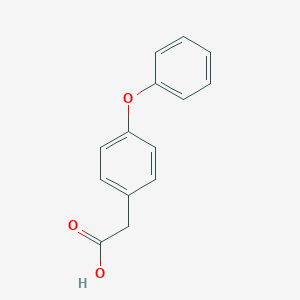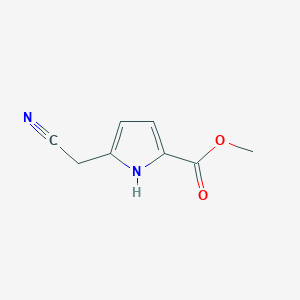
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using different methods. It has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses.
Effets Biochimiques Et Physiologiques
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain tumor cells by inducing apoptosis. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in experiments.
Orientations Futures
There are several future directions for research on Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. One of the directions is to further investigate its potential applications in medicinal chemistry. For example, it can be used as a starting material for the synthesis of new drugs that exhibit antitumor, antiviral, and antibacterial activities. Another direction is to investigate its mechanism of action in more detail. This can provide insights into its biological activity and help in the design of more effective drugs. Finally, it is important to carefully evaluate its toxicity and potential side effects before using it in clinical trials.
Méthodes De Synthèse
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. Another method involves the reaction of 2-cyanoacetamide with malononitrile in the presence of a base such as potassium carbonate followed by treatment with methyl iodide.
Applications De Recherche Scientifique
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
Numéro CAS |
144194-95-6 |
|---|---|
Nom du produit |
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-6(10-7)4-5-9/h2-3,10H,4H2,1H3 |
Clé InChI |
LGNMUDKJMWFZQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)CC#N |
SMILES canonique |
COC(=O)C1=CC=C(N1)CC#N |
Synonymes |
1H-Pyrrole-2-carboxylicacid,5-(cyanomethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



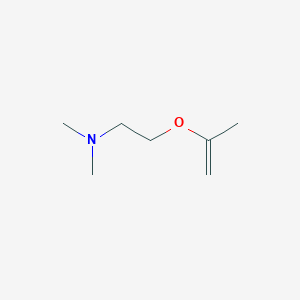
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
